molecular formula C12H12N2O2 B3058852 1-Cyclobutyl-1H-indazole-3-carboxylic acid CAS No. 921941-16-4

1-Cyclobutyl-1H-indazole-3-carboxylic acid

Cat. No. B3058852
CAS RN: 921941-16-4
M. Wt: 216.24 g/mol
InChI Key: OVTXQAXXRCDBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclobutyl-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclobutyl-1H-indazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclobutyl-1H-indazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

921941-16-4

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-cyclobutylindazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c15-12(16)11-9-6-1-2-7-10(9)14(13-11)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,15,16)

InChI Key

OVTXQAXXRCDBCP-UHFFFAOYSA-N

SMILES

C1CC(C1)N2C3=CC=CC=C3C(=N2)C(=O)O

Canonical SMILES

C1CC(C1)N2C3=CC=CC=C3C(=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The mixture of methyl 1-cyclobutyl-1H-indazole-3-carboxylate (2.21 g, 9.60 mmol, step 1 of Example 4), 2 N aqueous sodium hydroxide solution (9.6 mL, 1.92 mmol), and ethanol (30 mL) was stirred at 60° C. for 2 h. After cooling to room temperature, 2 N hydrochloric acid (9.6 mL) was added, and the solvent was removed under reduced pressure. The residue was suspended in tetrahydrofuran (100 mL), and the solution was filtered through a pad of Celite. The filtrate was concentrated under reduced pressure to give 1.90 g (92%) of the title compound as a white solid. This material was used for the next step without further purification.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
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reactant
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Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

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